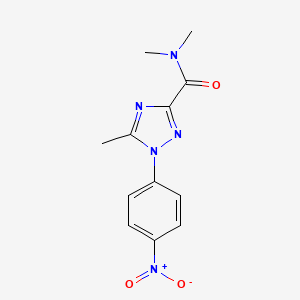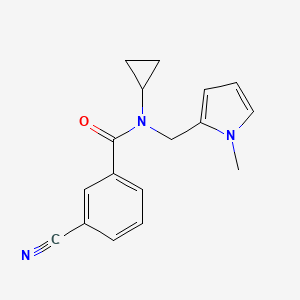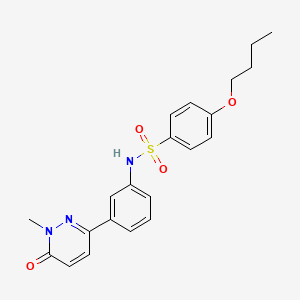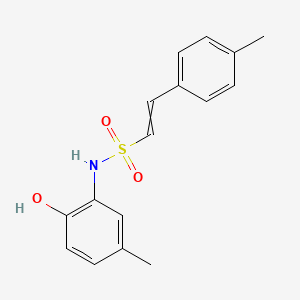
N,N,5-trimethyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,5-trimethyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the triazole family and has a unique structure that makes it an attractive candidate for various studies.
Mecanismo De Acción
The mechanism of action of N,N,5-trimethyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood. However, it is believed that the compound interacts with metal ions through coordination bonds, resulting in a change in its fluorescence properties. This mechanism of action has been studied extensively and has been used to develop various sensors and probes for metal ion detection.
Biochemical and physiological effects:
The biochemical and physiological effects of N,N,5-trimethyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide have not been extensively studied. However, it has been shown that this compound is relatively non-toxic and can be used in various biological systems without causing significant harm.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N,5-trimethyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide in lab experiments is its high selectivity and sensitivity towards certain metal ions. This makes it a useful tool for the detection of metal ions in various biological and environmental samples. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N,N,5-trimethyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide. One of the most promising areas of research is the development of new sensors and probes for metal ion detection. Additionally, this compound has potential applications in the field of catalysis and could be used to develop new catalysts for various chemical reactions. Furthermore, the study of the biochemical and physiological effects of this compound could lead to the development of new drugs and therapies for various diseases.
Métodos De Síntesis
The synthesis of N,N,5-trimethyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction of 4-nitrobenzaldehyde with trimethyl orthoformate and hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with a carboxylic acid to yield the final product. This synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N,N,5-trimethyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide has been studied extensively for its potential applications in various scientific fields. One of the most promising applications of this compound is its use as a fluorescent probe for the detection of metal ions. It has been shown that this compound exhibits high selectivity and sensitivity towards certain metal ions, making it a useful tool for environmental monitoring and biomedical research.
Propiedades
IUPAC Name |
N,N,5-trimethyl-1-(4-nitrophenyl)-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c1-8-13-11(12(18)15(2)3)14-16(8)9-4-6-10(7-5-9)17(19)20/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFSHJHYKJYNTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2788145.png)
![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2788149.png)



![dimethyl 5-(3-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2788154.png)

![methyl 3-carbamoyl-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2788158.png)
![8-Methylspiro[6H-imidazo[1,2-a]pyrimidine-5,3'-azetidine]-7-one;dihydrochloride](/img/structure/B2788159.png)

![4-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2788163.png)
![1-(4-{3-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2788164.png)

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2788166.png)